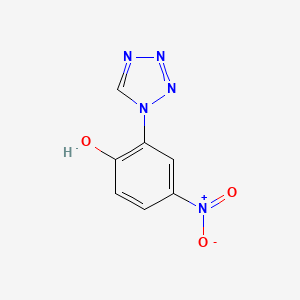

4-nitro-2-(1H-1,2,3,4-tetrazol-1-yl)phenol

Description

Contextualization of Tetrazole-Substituted Phenols in Contemporary Organic and Materials Chemistry

Tetrazole-substituted phenols represent a significant class of compounds in both organic and materials chemistry. The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is a bioisostere of the carboxylic acid group, meaning it has similar physical and chemical properties that can elicit similar biological responses. This characteristic has led to its widespread use in medicinal chemistry to improve the metabolic stability and pharmacokinetic profiles of drug candidates. Beyond pharmaceuticals, the high nitrogen content and the ability of the tetrazole ring to coordinate with metal ions make these compounds valuable in the design of energetic materials, metal-organic frameworks (MOFs), and various functional polymers. The phenolic hydroxyl group further enhances their utility by providing a site for hydrogen bonding and further chemical modification.

Significance of Nitro-Substituted Aromatic Heterocycles in the Design of Functional Materials

Nitro-substituted aromatic heterocycles are fundamental building blocks in the synthesis of a wide array of functional materials. The nitro group is a strong electron-withdrawing group, which can significantly influence the electronic properties of the aromatic system to which it is attached. This electronic modulation is crucial in the design of materials with specific optical, electronic, and catalytic properties. For instance, the presence of a nitro group can enhance the activity of catalysts and is a key feature in many dyes and pigments. In the context of medicinal chemistry, the nitro group can be a pharmacophore or can be reduced to an amino group, providing a versatile handle for the synthesis of diverse derivatives with potential biological activities.

Research Findings on 4-nitro-2-(1H-1,2,3,4-tetrazol-1-yl)phenol

The specific compound this compound has been the subject of targeted research to elucidate its structure and explore its potential applications.

Synthesis and Structural Characterization

The synthesis of this compound is typically achieved starting from 2-amino-4-nitrophenol. The process involves the diazotization of the amino group followed by a cyclization reaction with an azide (B81097) source to form the tetrazole ring.

The molecular structure of this compound has been determined by single-crystal X-ray diffraction. nih.gov The analysis reveals that the tetrazole and phenyl rings are essentially planar but are not coplanar with each other. nih.gov In the crystal lattice, the molecules are interconnected through a complex three-dimensional network of hydrogen bonds. nih.gov

Table 1: Crystallographic Data for this compound nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₅N₅O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.034(2) |

| b (Å) | 10.368(2) |

| c (Å) | 13.568(3) |

| β (°) | 108.01(3) |

| Volume (ų) | 1609.1(6) |

| Z | 8 |

| Dihedral Angle (tetrazole/phenyl) Molecule 1 (°) | 30.2(1) |

Applications in Advanced Chemical Research

Research into this compound has highlighted its potential in several areas, primarily through the synthesis and evaluation of its derivatives.

Catalysis: Catalysts derived from this compound are being investigated for their ability to accelerate chemical reactions, with a focus on improving reaction times and yields. researchgate.net

Medicinal Chemistry:

Xanthine (B1682287) Oxidase Inhibition: The structural features of this compound suggest it could be a potential inhibitor of xanthine oxidase, an enzyme implicated in conditions like gout. researchgate.net While specific IC50 values for the parent compound are not readily available in the cited literature, a study on closely related 2-[4-alkoxy-3-(1H-tetrazol-1-yl) phenyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives demonstrated potent xanthine oxidase inhibitory activity, as shown in the table below. nih.gov

Table 2: Xanthine Oxidase Inhibitory Activity of Selected Tetrazole Derivatives nih.gov

| Compound | R | IC₅₀ (μM) |

|---|---|---|

| 8a | H | 0.629 |

| 8t | n-C₅H₁₁ | 0.0326 |

| 8u | n-C₆H₁₃ | 0.0288 |

Anti-biofilm Activity: Derivatives of this compound have been assessed for their capacity to inhibit the formation of microbial biofilms. researchgate.net One study on novel flavone-based tetrazole derivatives reported significant anti-biofilm properties. researchgate.net

Table 3: Anti-biofilm Activity of a Selected Tetrazole Derivative researchgate.net

| Compound | Biofilm Inhibitory Concentration (BIC) (μM) |

|---|

Anti-inflammatory and Analgesic Activities: Indole derivatives synthesized from this compound have demonstrated promising anti-inflammatory and analgesic effects, with activities comparable to standard drugs. researchgate.net

Synthetic Chemistry: The compound serves as a valuable precursor in the regiocontrolled synthesis of other important heterocyclic structures, such as substituted imidazoles. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-nitro-2-(tetrazol-1-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N5O3/c13-7-2-1-5(12(14)15)3-6(7)11-4-8-9-10-11/h1-4,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTSJYDYLGYNHRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])N2C=NN=N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Nitro 2 1h 1,2,3,4 Tetrazol 1 Yl Phenol

Precursor Selection and Preparation Strategies

The primary and commercially available starting material for the synthesis of 4-nitro-2-(1H-1,2,3,4-tetrazol-1-yl)phenol is 2-amino-4-nitrophenol. smolecule.com This precursor provides the essential phenolic ring and the amino group necessary for the subsequent cyclization reaction to form the tetrazole ring. The nitro group at the 4-position and the hydroxyl group at the 1-position of the phenyl ring remain as key functional groups in the final product structure. smolecule.com

Heterocyclization Approaches for 1H-1,2,3,4-Tetrazole Ring Formation

The formation of the 1H-1,2,3,4-tetrazole ring is a critical step in the synthesis, achieved through various heterocyclization techniques.

The traditional and widely cited method for synthesizing this compound is a one-pot reaction involving the precursor 2-amino-4-nitrophenol, triethyl orthoformate, and sodium azide (B81097). smolecule.comrsc.org This reaction is typically conducted in an acidic medium, such as acetic acid, which facilitates the cyclization process required to form the tetrazole ring. smolecule.com This approach represents a multicomponent reaction (MCR), which is advantageous for its operational simplicity. rsc.org

While the target compound is a 1-substituted tetrazole, advancements in the synthesis of the broader class of 5-substituted 1H-tetrazoles are highly relevant, as they focus on improving the efficiency of the core [3+2] cycloaddition reaction between a nitrile and an azide. amerigoscientific.comnih.gov These modern techniques aim to overcome the limitations of conventional methods, such as long reaction times and the use of hazardous reagents. rsc.org

Microwave irradiation has emerged as a significant technology for accelerating organic reactions, including the synthesis of tetrazoles. aip.orgthieme-connect.com This non-conventional heating method offers several advantages over traditional heating, such as dramatically reduced reaction times (from hours to minutes), higher product yields, and often solvent-free conditions, contributing to a more environmentally friendly process. aip.orgorganic-chemistry.orgrsc.org The application of microwave technology has been shown to be effective for the [2+3] cycloaddition of nitriles and azides, a fundamental step in forming the tetrazole ring. rsc.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Tetrazole Synthesis

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Several hours (e.g., 12-48 h) | A few minutes (e.g., 3-30 min) rsc.org |

| Energy Source | Oil bath, heating mantle | Microwave reactor |

| Solvent Use | Often requires high-boiling polar solvents | Can often be performed under solvent-free conditions aip.org |

| Product Yield | Moderate to good | Good to excellent aip.org |

| Workup | Often requires extensive purification | Simplified workup and purification aip.org |

The use of heterogeneous catalysts represents a major advancement in green chemistry, offering benefits such as easy separation from the reaction mixture, reusability, and reduced waste. rsc.orgresearchgate.net

Nanocrystalline ZnO: Nanocrystalline zinc oxide (ZnO) is an effective, inexpensive, and reusable heterogeneous catalyst for the synthesis of 5-substituted-1H-tetrazoles. rsc.orgamerigoscientific.comresearchgate.net It functions as a Lewis acid to activate the nitrile group, facilitating the [3+2] cycloaddition with sodium azide. amerigoscientific.com This method typically results in good product yields (ranging from 69-82%) under temperatures of 120–130 °C. rsc.orgamerigoscientific.com The catalyst can be recovered after the reaction and reused multiple times without a significant loss of its catalytic activity. rsc.org

Table 2: Synthesis of 5-Substituted 1H-Tetrazoles using Nanocrystalline ZnO Catalyst

| Nitrile Substrate | Product | Yield (%) |

| Benzonitrile | 5-Phenyl-1H-tetrazole | 82% rsc.org |

| p-Tolunitrile | 5-(p-tolyl)-1H-tetrazole | 78% rsc.org |

| p-Chlorobenzonitrile | 5-(4-chlorophenyl)-1H-tetrazole | 80% rsc.org |

| Acetonitrile | 5-Methyl-1H-tetrazole | 69% rsc.org |

Cuttlebone: Cuttlebone is a naturally occurring, porous biomaterial primarily composed of aragonite (a crystalline form of calcium carbonate) and an organic matrix of β-chitin. bpums.ac.ir Its unique, highly ordered porous structure and high surface area make it an attractive candidate for applications in catalysis, often as a biodegradable and green catalyst support. hw.ac.uk While its direct application as a catalyst for tetrazole synthesis is an area of emerging research, its established use as a scaffold for the formation of catalytically active nanoparticles, such as silver nanoparticles, highlights its potential. hw.ac.uknih.gov The inherent properties of cuttlebone, such as its thermal stability and porous nature, could be leveraged to support metal catalysts used in heterocyclization reactions, offering a sustainable alternative to synthetic supports. researchgate.net

Recent Advancements in 5-Substituted 1H-Tetrazole Synthesis

Green Chemistry Approaches in Tetrazole Synthesis

In recent years, significant efforts have been directed towards developing more environmentally benign and sustainable methods for synthesizing tetrazole derivatives. benthamdirect.com These "green" approaches aim to improve efficiency, reduce waste, and avoid the use of hazardous materials, which are relevant considerations for the synthesis of this compound. benthamdirect.comjchr.org

Key green strategies in tetrazole synthesis include:

Catalysis: The use of innovative catalysts is a cornerstone of green tetrazole synthesis. Nanomaterials have emerged as highly efficient catalysts due to their high surface area-to-volume ratio and reusability. nih.gov For instance, various nano-catalysts, including those based on copper, magnetic materials (e.g., Fe₃O₄), and boehmite, have been successfully employed. nih.gov Metal complexes, such as those involving Copper(II) and Cobalt(II), have also been shown to efficiently catalyze the [3+2] cycloaddition of sodium azide to nitriles, a fundamental reaction in tetrazole formation. jchr.orgacs.org This catalytic approach often allows for milder reaction conditions and can avoid toxic reagents. jchr.org

Multicomponent Reactions (MCRs): MCRs are highly valued in green chemistry for their step and atom economy. benthamdirect.com By combining more than two starting materials in a single step to form the final product, MCRs reduce the number of synthetic steps, minimize the use of stoichiometric reagents, and decrease the formation of byproducts and waste. benthamdirect.comnih.gov The Ugi-azide reaction is a notable four-component reaction used in tetrazole synthesis. benthamdirect.com

Alternative Solvents and Conditions: A significant focus of green chemistry is the replacement of volatile and toxic organic solvents. Many modern tetrazole syntheses utilize greener solvents like dimethyl sulfoxide (B87167) (DMSO), water, or are conducted under solvent-free conditions. benthamdirect.comjchr.org Water-mediated methodologies are particularly attractive for their low cost and minimal environmental impact. benthamdirect.com

Avoiding Hazardous Reagents: Traditional methods sometimes involve highly toxic and explosive reagents like hydrazoic acid. derpharmachemica.com Modern green protocols prioritize the use of safer alternatives, such as sodium azide in combination with an efficient catalyst, to circumvent the risks associated with hydrazoic acid. derpharmachemica.comjchr.org

The table below summarizes various green catalytic systems used in the synthesis of 5-substituted-1H-tetrazoles, a class of compounds to which the target molecule is related.

| Catalyst System | Key Features | Reaction Type | Reference |

|---|---|---|---|

| Copper(II) Complex | High yields, mild conditions, avoids toxic reagents. | [3+2] Cycloaddition | jchr.org |

| Cobalt(II) Complex | Efficient catalysis for [3+2] cycloaddition under homogeneous conditions. | [3+2] Cycloaddition | acs.org |

| Magnetic Nano-catalysts (e.g., Fe₃O₄@L-lysine-Pd(0)) | Excellent yields, short reaction times, easily recoverable and reusable. | [3+2] Cycloaddition | nih.gov |

| Water-mediated/Solvent-free | Eco-friendly, reduces use of volatile organic compounds (VOCs). | Various | benthamdirect.com |

Functionalization Techniques for Aromatic Nitro and Phenolic Moieties

The structure of this compound contains two key functional groups on the phenyl ring: a nitro group (-NO₂) and a phenolic hydroxyl group (-OH). These moieties offer various possibilities for further chemical modification.

Functionalization of the Nitro Group: The aromatic nitro group is a versatile functional handle, primarily through its reduction to an amino group (-NH₂). This transformation is a fundamental step in the synthesis of many pharmaceutical and agrochemical compounds. The resulting amine can then undergo a wide range of subsequent reactions, such as diazotization, acylation, and alkylation, allowing for the introduction of diverse functionalities. For instance, 4-nitrophenol (B140041) is commonly reduced to 4-aminophenol (B1666318) as an intermediate in the synthesis of paracetamol. wikipedia.org Furthermore, studies have shown that nitro-group functionalization can enhance the interfacial binding properties of molecules. nih.gov

Functionalization of the Phenolic Moiety: The phenolic hydroxyl group is acidic and can be readily deprotonated to form a phenolate (B1203915) anion. wikipedia.orgwikipedia.org This property is central to its reactivity.

O-Alkylation and O-Acylation: The phenolate can act as a nucleophile, reacting with alkyl or acyl halides to form ethers and esters, respectively. This is a common strategy to modify the molecule's properties.

Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor and acceptor. In the crystal structure of 4-nitro-2-(1H-tetrazol-1-yl)phenol, molecules are connected by O-H···N hydrogen bonds, forming larger aggregates. nih.govresearchgate.net

Electrophilic Aromatic Substitution: The -OH group is a strong activating group and ortho-, para-director for electrophilic aromatic substitution. However, in this specific molecule, the positions are already substituted. Selective nitration of phenol (B47542) derivatives is a key reaction, often requiring specific conditions to control the position of the incoming nitro group. google.com

Purification and Isolation Techniques for Research-Grade Material

Achieving high purity is essential for research-grade chemical compounds. The purification and isolation of this compound and related tetrazole derivatives involve a combination of standard and advanced laboratory techniques.

Crystallization: This is a primary method for purifying solid organic compounds. After synthesis, the crude product can be dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of crystals with high purity. One study reported the purification of a tetrazole derivative by crystallization from a mixture of ethyl acetate (B1210297) and petroleum ether. mdpi.com

Chromatography: Column chromatography is extensively used for the purification of tetrazole derivatives. mdpi.com In this technique, the crude product is passed through a stationary phase (commonly silica (B1680970) gel) using a mobile phase (a solvent or solvent mixture). acs.org Separation occurs based on the differential adsorption of the compound and its impurities to the stationary phase. Thin-layer chromatography (TLC) is typically used to monitor the progress of the reaction and the effectiveness of the chromatographic separation. acs.org

Extraction: Liquid-liquid extraction is often employed during the work-up procedure to separate the desired product from unreacted starting materials and water-soluble byproducts. The organic phases are typically collected, washed with brine, and dried over an anhydrous salt like Na₂SO₄ before the solvent is removed. mdpi.com

To confirm the identity and purity of the final research-grade material, a suite of analytical techniques is employed.

| Technique | Purpose | Reference |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the molecular structure (¹H, ¹³C NMR). | derpharmachemica.commdpi.com |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition. | derpharmachemica.comjchr.org |

| Fourier-Transform Infrared Spectroscopy (FT-IR) | Identifies the functional groups present in the molecule. | derpharmachemica.comjchr.org |

| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the compound. | synhet.com |

| Elemental Analysis (CHNS) | Determines the percentage composition of elements, confirming the empirical formula. | synhet.com |

Supramolecular Architecture and Solid State Characteristics of 4 Nitro 2 1h 1,2,3,4 Tetrazol 1 Yl Phenol

Crystallographic Analysis and Structural Determination

The definitive structural characterization of 4-nitro-2-(1H-1,2,3,4-tetrazol-1-yl)phenol has been achieved through single-crystal X-ray diffraction, a powerful analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions and atomic positions.

Single-Crystal X-ray Diffraction Studies

Analysis of a suitable single crystal of the title compound via X-ray diffraction has confirmed its molecular structure. The study revealed the presence of two symmetry-independent molecules within the crystallographic unit cell, herein designated as molecule A and molecule B. This indicates that while the two molecules are chemically identical, they adopt slightly different conformations and orientations within the crystal lattice.

Analysis of Unit Cell Parameters and Space Group Symmetry

Detailed crystallographic data from the single-crystal X-ray diffraction study are summarized in the table below. The compound crystallizes in the triclinic space group P-1.

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.013 (1) |

| b (Å) | 9.073 (1) |

| c (Å) | 13.568 (2) |

| α (°) | 88.58 (1) |

| β (°) | 85.01 (1) |

| γ (°) | 86.28 (1) |

| Volume (ų) | 856.9 (2) |

| Z | 4 |

This table presents the unit cell parameters for this compound.

Molecular Conformation and Geometry

The geometry of the two independent molecules of this compound exhibits notable conformational features, particularly concerning the relative orientation of the phenyl and tetrazole ring systems.

Planarity and Torsional Angles of Tetrazole and Phenyl Rings

Both the tetrazole and the phenyl rings in each of the two independent molecules are essentially planar. However, the rings are not coplanar with respect to each other. The degree of twist between the planes of the phenyl and tetrazole rings is described by the dihedral angle. In molecule A, this angle is 30.2 (1)°, while in molecule B, the rings are more closely aligned, with a dihedral angle of 7.0 (1)°.

| Molecule | Dihedral Angle (°) |

| Molecule A | 30.2 (1) |

| Molecule B | 7.0 (1) |

This table shows the dihedral angles between the mean planes of the phenyl and tetrazole rings for the two symmetry-independent molecules.

Endocyclic Angle Variations within the Tetrazole Moiety

The internal bond angles, or endocyclic angles, of the tetrazole ring show slight variations, which is typical for heterocyclic systems. The precise values for the five internal angles of the tetrazole rings in both independent molecules are detailed below, reflecting the local electronic and steric environment.

| Angle | Molecule A (°) | Molecule B (°) |

| N1—N2—N3 | 106.3 (2) | 106.3 (2) |

| N2—N3—N4 | 111.4 (2) | 111.3 (2) |

| N3—N4—C7 | 104.9 (2) | 105.1 (2) |

| N4—C7—N1 | 108.9 (2) | 108.8 (2) |

| C7—N1—N2 | 108.4 (2) | 108.4 (2) |

This table presents the endocyclic angles within the tetrazole ring for both symmetry-independent molecules.

Intermolecular Interactions and Hydrogen Bonding Networks

| Donor—H···Acceptor | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| O1A—H1A···N4B | 0.82 | 1.88 | 2.693 (3) | 171 |

| O1B—H1B···N4A | 0.82 | 1.91 | 2.716 (3) | 168 |

This table details the geometric parameters of the principal intermolecular hydrogen bonds connecting the two independent molecules (A and B).

Identification and Characterization of O-H···N Hydrogen Bonds

The primary intermolecular interaction driving the molecular assembly in the crystal structure of this compound is the O-H···N hydrogen bond. nih.gov The phenolic hydroxyl group (-OH) acts as a hydrogen bond donor, while a nitrogen atom of the tetrazole ring serves as the acceptor. These robust O-H···N bridges are the fundamental linkages connecting adjacent molecules. nih.govresearchgate.net This specific interaction is crucial in the formation of the larger supramolecular motifs observed in the crystal lattice. The directional nature of these hydrogen bonds dictates the primary organization of the molecules in the solid state.

Analysis of C-H···O Contacts and Weak Hydrogen Bonds

While the strong O-H···N hydrogen bonds are the dominant organizing force, the potential for weaker C-H···O interactions exists, involving the aromatic C-H donors and oxygen atoms from the nitro groups as acceptors. However, the principal crystallographic analysis emphasizes the O-H···N bridges as the most significant interactions governing the crystal structure. nih.gov Detailed geometric analysis of weaker C-H···O contacts is not highlighted in the primary structural report. nih.gov

Formation of Four-Membered Molecular Aggregates

A defining feature of the supramolecular architecture is the formation of distinct four-membered molecular aggregates. nih.govresearchgate.net In this arrangement, four individual molecules of this compound are linked together through the previously identified O-H···N hydrogen bonds. nih.gov These discrete assemblies can be considered as supramolecular synthons, or building blocks, which are subsequently arranged to form the extended crystal lattice. The stability and specific geometry of these tetrameric units are a direct consequence of the strong, directional hydrogen bonding. nih.govresearchgate.net

Crystal Packing Analysis and Molecular Stacking Arrangements

The crystal packing of this compound is characterized by several key features identified through crystallographic studies. The unit cell contains two symmetry-independent molecules, indicating slight conformational differences in their solid-state arrangement. nih.gov

Table 1: Key Crystallographic and Structural Features

| Parameter | Description | Value(s) |

|---|---|---|

| Symmetry-Independent Molecules | Number of unique molecules in the asymmetric unit. | 2 |

Table 2: Summary of Intermolecular Interactions

| Interaction Type | Donor | Acceptor | Role in Crystal Structure |

|---|

Coordination Chemistry of Tetrazolylphenols: Ligand Properties and Metal Complexation

Ligand Design Principles for Tetrazolylphenols

The design of ligands is a cornerstone of coordination chemistry, dictating the geometry, stability, and properties of the resulting metal complexes. In tetrazolylphenols, the combination of different donor sites allows for tailored interactions with metal centers.

The 4-nitro-2-(1H-1,2,3,4-tetrazol-1-yl)phenol ligand is endowed with multiple potential coordination sites, making it an excellent candidate for chelation. Chelation, the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom, typically results in a more stable complex compared to coordination with monodentate ligands.

The primary donor sites in this ligand are the deprotonated phenolic oxygen (phenolate) and one of the nitrogen atoms of the tetrazole ring. The phenolic hydroxyl group is acidic and can be deprotonated to form a phenolate (B1203915) anion, which is a hard donor that coordinates effectively to a variety of metal ions. The tetrazole ring contains four nitrogen atoms, which act as potential Lewis base sites for metal coordination. This multiplicity of nitrogen donors allows for various coordination modes, a feature that is instrumental in the construction of diverse supramolecular architectures. When positioned ortho to each other as in this ligand, the phenolate oxygen and a tetrazole nitrogen can bind simultaneously to a metal ion, forming a stable five- or six-membered chelate ring.

The introduction of a nitro group (NO₂) at the para position of the phenol (B47542) ring significantly modulates the ligand's electronic properties. The nitro group is a potent electron-withdrawing group, exerting its influence through both inductive and resonance effects. mdpi.comresearchgate.net This has several important consequences for the ligand's coordination behavior:

Increased Acidity: The electron-withdrawing nature of the nitro group enhances the acidity of the phenolic proton, facilitating its deprotonation at a lower pH. This can influence the conditions required for complex formation.

Modified Donor Strength: By withdrawing electron density from the aromatic system, the nitro group can reduce the electron-donating ability (basicity) of the phenolate oxygen and the tetrazole nitrogen atoms. This can affect the strength of the metal-ligand bonds.

Electronic Effects on the Complex: The presence of the nitro group can impact the electronic structure of the final metal complex, influencing its spectroscopic, magnetic, and redox properties.

Synthesis and Structural Characterization of Metal Complexes

The reaction of tetrazolylphenol ligands with various metal salts under appropriate conditions can yield a wide array of coordination compounds, from simple discrete molecules to complex polymeric frameworks.

The versatile donor set of tetrazolylphenol ligands allows for complexation with a broad spectrum of metal ions. Syntheses are typically carried out by reacting the ligand with a metal salt (e.g., chloride, nitrate, acetate) in a suitable solvent or solvent system, often with the addition of a base to facilitate deprotonation of the phenolic group. While specific studies on this compound are limited, the behavior of analogous ligands provides insight into its expected reactivity.

For instance, complexes of Cu(II), Ni(II), Co(II), and Zn(II) have been synthesized with a related 4-nitro-3-pyrazolecarboxylic acid ligand, demonstrating the compatibility of the nitro-substituted heterocyclic structure with these metals. mtak.hu The synthesis typically involves mixing warm ethanolic solutions of the ligand and the respective metal salt. mtak.hu Similarly, Schiff base ligands incorporating a tetrazole moiety have been used to form polymeric complexes with Co(II), Ni(II), Zn(II), and Cd(II). researchgate.net Copper(II) complexes with various tetrazole derivatives have also been extensively studied, often resulting in dinuclear or polymeric structures. researchgate.net The synthesis of such complexes can be achieved through straightforward solution-based methods. mtak.huuobaghdad.edu.iqtandfonline.comfrontiersin.org

Table 1: Representative Synthesis of Metal Complexes with Related Ligands

| Metal Ion | Ligand Type | General Synthetic Method | Reference |

|---|---|---|---|

| Cu(II), Ni(II), Co(II), Zn(II) | 4-Nitro-3-pyrazolecarboxylic acid | Reaction of warm ethanolic solutions of ligand and metal salt (e.g., CuCl₂, Ni(CH₃COO)₂, CoCl₂, Zn(CH₃COO)₂) | mtak.hu |

| Co(II), Ni(II), Zn(II), Cd(II) | Schiff-base with a tetrazole moiety | Reaction of the ligand with metal chlorides in a suitable solvent under a nitrogen atmosphere | researchgate.net |

| Cu(II) | 5-Phenyltetrazole | Reaction of the ligand with CuCl₂ in ethanol at room temperature | researchgate.net |

The structural versatility of metal-tetrazolylphenol complexes stems directly from the multiple coordination modes available to the ligand. The specific mode adopted depends on factors such as the nature of the metal ion, the reaction conditions, and the presence of other coordinating species (co-ligands or solvent molecules).

Key coordination modes include:

Monodentate: Coordination through a single nitrogen atom of the tetrazole ring or the phenolate oxygen.

Bidentate Chelating: The most common mode for ligands of this type, where both the phenolate oxygen and an adjacent tetrazole nitrogen bind to the same metal center, forming a stable chelate ring.

Bridging: The tetrazole ring can use two or more of its nitrogen atoms to bridge between two or more metal centers. This is a critical feature for the formation of extended structures like coordination polymers. For example, the ligand could chelate to one metal ion and use another nitrogen atom to bind to an adjacent metal ion.

The combination of these modes allows for the construction of sophisticated molecular architectures.

The final structure of a metal-ligand assembly is a result of the interplay between the coordination preferences of the metal ion and the binding modes of the ligand. mdpi.comsemanticscholar.orgresearchgate.net With a ligand like this compound, a rich structural diversity can be anticipated. scispace.commanchester.ac.ukresearchgate.net

0D Discrete Molecules: When the ligand acts purely as a chelating agent and satisfies the coordination sphere of the metal ion (perhaps with the help of solvent molecules or other terminal ligands), discrete, zero-dimensional (0D) molecular complexes are formed.

1D Polymeric Chains: If the ligand bridges metal centers in a linear fashion, one-dimensional (1D) coordination polymers or chains are generated. mdpi.com This could occur if the ligand chelates one metal and uses a distal nitrogen atom to link to the next.

2D and 3D Frameworks: More complex bridging behavior, where the ligand connects multiple metal centers in different directions, can lead to the formation of two-dimensional (2D) layers or three-dimensional (3D) frameworks. mdpi.comnih.govnih.gov These extended structures are often referred to as Metal-Organic Frameworks (MOFs) or Porous Coordination Polymers (PCPs) and are of great interest for applications in gas storage, separation, and catalysis. mdpi.com

The selection of metal ions with specific coordination geometries (e.g., tetrahedral for Zn(II), octahedral for Co(II)) and the use of auxiliary ligands can further direct the self-assembly process towards a desired dimensionality and network topology. mdpi.com

Impact of Metal Salts and Reaction Conditions on Crystal Structures of Complexes

The final crystal structure of coordination complexes derived from this compound is highly sensitive to the specific metal salts and reaction conditions employed during synthesis. The choice of the metal salt's anion (e.g., chloride, nitrate, acetate) can fundamentally alter the resulting architecture. These anions can either directly coordinate to the metal center, influencing its coordination geometry, or they can act as non-coordinating counter-ions that template the crystal packing through hydrogen bonding or electrostatic interactions. For instance, the use of different metal β-diketonate complexes can lead to the formation of varied heterospin complexes. researchgate.net

Similarly, reaction conditions such as solvent, temperature, and pH play a critical role. The solvent system can influence the solubility of the reactants and the stability of the resulting complex. In many cases, solvent molecules can be incorporated into the crystal lattice, forming solvates that further stabilize the structure through hydrogen bonding. The crystallization conditions, such as the use of specific precipitants like polyethylene glycols (PEGs) versus ammonium sulfate, can markedly affect a bound ligand's position within a protein's active site, a principle that extends to the packing of smaller coordination complexes. nih.gov This highlights that even subtle environmental changes can dictate whether the final product is a discrete molecular complex or an extended coordination polymer, ultimately controlling the material's properties. nih.gov

Spectroscopic and Analytical Characterization of Coordination Compounds

Infrared Spectroscopy (IR) for Ligand-Metal Interaction Analysis

Infrared (IR) spectroscopy is a powerful tool for confirming the coordination of the this compound ligand to a metal center. By comparing the spectrum of the free ligand with that of the metal complex, specific vibrational shifts can be identified that signify bond formation.

Upon deprotonation and coordination of the phenolic oxygen, the broad O-H stretching band, typically found around 3400 cm⁻¹, is expected to disappear. Furthermore, shifts in the vibrational frequencies of the tetrazole ring's C=N and N=N bonds would indicate the involvement of the tetrazole nitrogen atoms in the coordination sphere. A slight shift in the vibrations of the N-H bond in the complex compared to the free ligand can also support coordination and the formation of a metal-nitrogen bond. mdpi.com The characteristic symmetric and asymmetric stretching frequencies of the nitro (NO₂) group may also shift upon complexation due to changes in the electronic environment of the phenyl ring. These spectral changes provide direct evidence of the ligand-metal interaction points. mdpi.com

| Functional Group | Expected Wavenumber (Free Ligand) | Expected Change Upon Complexation |

|---|---|---|

| O-H (Phenolic) | ~3400 cm⁻¹ (broad) | Disappearance |

| N-H (Tetrazole) | ~3100 cm⁻¹ | Shift to lower or higher frequency |

| C=N / N=N (Tetrazole Ring) | ~1600-1400 cm⁻¹ | Shift in position and/or intensity |

| NO₂ (Asymmetric Stretch) | ~1520 cm⁻¹ | Shift to lower or higher frequency |

| NO₂ (Symmetric Stretch) | ~1340 cm⁻¹ | Shift to lower or higher frequency |

| M-N / M-O | Not Present | Appearance of new bands in the far-IR region (~500-400 cm⁻¹) |

UV-Vis Spectroscopy for Electronic Transitions in Complexes

UV-Visible (UV-Vis) spectroscopy provides insight into the electronic structure of the coordination complexes. The free this compound ligand is expected to exhibit intense absorption bands in the UV region, corresponding to π→π* transitions within the phenyl and tetrazole rings. An aqueous solution of 4-nitrophenol (B140041), a structural component of the ligand, shows an absorption peak around 318 nm. researchgate.net

Upon coordination to a metal ion, the electronic spectrum can change significantly. New absorption bands may appear, which can be assigned to charge transfer transitions. These include ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands. For complexes with transition metals containing d-electrons (e.g., Co(II), Ni(II), Cu(II)), weaker d-d transitions may also be observed in the visible region of the spectrum. The position and intensity of these bands are dependent on the specific metal ion, its oxidation state, and the coordination geometry of the complex. The formation of the 4-nitrophenolate ion upon deprotonation, which is stabilized by complexation, typically results in a bathochromic (red) shift of the main absorption peak to around 400 nm. researchgate.net

| Transition Type | Typical Wavelength Range | Description |

|---|---|---|

| π→π | < 400 nm | Intra-ligand electronic transitions within the aromatic systems. |

| n→π | ~350-450 nm | Intra-ligand transitions involving non-bonding electrons on O and N atoms. |

| Charge Transfer (LMCT/MLCT) | 400-600 nm | Electron transfer between ligand and metal orbitals; often intense. |

| d-d Transitions | 400-800 nm | Electron transitions between d-orbitals of the metal center; typically weak. |

Thermogravimetric Analysis (TGA) for Thermal Stability of Complexes

Thermogravimetric analysis (TGA) is employed to evaluate the thermal stability of the coordination compounds and to determine the presence of solvent molecules within the crystal lattice. mdpi.com A typical TGA experiment involves heating the sample at a constant rate and monitoring its mass loss as a function of temperature.

For a hydrated complex of this compound, the TGA curve would likely show an initial weight loss at lower temperatures (typically below 150°C), corresponding to the removal of lattice or coordinated water molecules. scientists.uz The anhydrous complex would then remain stable up to a higher temperature, at which point the decomposition of the organic ligand begins. This decomposition may occur in one or more steps, reflecting the breakdown of the tetrazole and nitrophenol moieties. scientists.uz The final residue at high temperatures is typically the most stable metal oxide. The decomposition temperatures and the percentage of mass loss at each stage provide valuable information about the complex's composition and thermal stability.

| Temperature Range (°C) | Decomposition Step | Typical Mass Loss |

|---|---|---|

| 25-150 | Loss of lattice/coordinated water molecules | Corresponds to the number of H₂O molecules |

| 150-300 | Initial decomposition of the organic ligand | Partial loss of the ligand structure |

| >300 | Final decomposition to metal oxide | Remaining organic fragments are lost |

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is an essential technique for the characterization of the bulk synthesized material. nih.gov While single-crystal X-ray diffraction provides the precise atomic arrangement within a perfect crystal, PXRD is used to confirm the phase purity and crystallinity of the entire polycrystalline sample. arxiv.orgekb.eg

The PXRD pattern of a crystalline material is a unique fingerprint, characterized by a series of diffraction peaks at specific angles (2θ). By comparing the experimental PXRD pattern of a newly synthesized complex with a pattern simulated from single-crystal data, one can confirm that the bulk material consists of the same crystalline phase. The absence of peaks from starting materials indicates the purity of the sample. Furthermore, the sharpness of the diffraction peaks provides a qualitative measure of the material's crystallinity; sharp peaks are indicative of a well-ordered, crystalline solid, while broad humps suggest an amorphous or nanocrystalline nature. nih.gov

Supramolecular Coordination Chemistry and Self-Assembly Processes on Surfaces

The field of supramolecular chemistry utilizes non-covalent interactions to construct large, highly organized molecular architectures from simpler components. nih.gov Coordination-driven self-assembly, which uses the predictable and directional nature of metal-ligand bonds, is a powerful "bottom-up" approach to create complex 2D and 3D metallosupramolecules. nih.gov

The this compound ligand is well-suited for this purpose, as it possesses multiple, distinct coordination sites (a multitopic ligand). The combination of the phenolic oxygen and the nitrogen atoms of the tetrazole ring can bind to one or more metal centers. By carefully selecting metal ions with specific coordination geometries (e.g., linear, square-planar, or octahedral), it is possible to program the self-assembly process to yield discrete nanoscale structures like molecular squares or cages, or to form extended one-, two-, or three-dimensional coordination polymers. nih.govresearchgate.net

A particularly exciting application of these systems is their self-assembly on solid surfaces, which has attracted considerable attention in materials science. nih.gov Metallo-supramolecules can be designed to form ordered, nanoscale patterns when deposited on a substrate like highly oriented pyrolytic graphite (HOPG). nih.govresearchgate.net The interactions between the aromatic rings of the ligand and the graphite surface, along with intermolecular forces, can guide the formation of highly ordered monolayers or other nanostructures. nih.gov These surface-supported assemblies can be studied using advanced techniques like scanning tunneling microscopy (STM), which can visualize the individual molecules and their arrangement, opening pathways to the development of new functional materials for electronics, catalysis, and sensing. nih.govmorressier.com

Energetic Material Design Principles Incorporating Tetrazole and Nitro Phenol Moieties

Rationale for Combining Tetrazoles and Nitro Groups in Energetic Materials

The rationale for integrating nitrogen-rich heterocyclic backbones like tetrazole with potent oxidizing groups such as nitro functionalities is a cornerstone of modern high-energy-density material (HEDM) research. researchgate.net This combination aims to optimize the trade-off between energy output, density, and stability.

A primary goal in the development of HEDMs is to maximize nitrogen content. indexcopernicus.com High-nitrogen compounds are desirable because their decomposition releases large volumes of gaseous nitrogen (N₂), a very stable molecule. The formation of the strong triple bond in N₂ gas is a highly exothermic process, which contributes significantly to the total energy release during detonation.

Table 1: Nitrogen Content of Various Azole Heterocycles

| Heterocycle | Nitrogen Content (%) |

|---|---|

| Pyrrole | 20.9% |

| Imidazole | 41.2% |

| Triazole | 60.8% |

| Tetrazole | 80.0% |

This interactive table allows for sorting and filtering of data.

Oxygen balance (OB) is a critical parameter that measures the degree to which an explosive can be oxidized during detonation. mdpi.com An ideal or "zero" oxygen balance means there is just enough oxygen in the molecule to completely convert all carbon atoms to carbon dioxide and all hydrogen atoms to water, maximizing the energy output. While nitrogen-rich compounds like tetrazoles are excellent for gas generation, they are often oxygen-deficient.

To counteract this, nitro (-NO₂) groups are incorporated into the molecular structure. The nitro group serves as an efficient internal source of oxygen, improving the oxygen balance and ensuring a more complete and energetic combustion process. researchgate.netresearchgate.net The combination of a high-nitrogen tetrazole ring with oxygen-providing nitro groups is a proven strategy to design energetic materials with a more favorable oxygen balance, leading to enhanced detonation performance. rsc.org

The heat of formation (HOF), or enthalpy of formation, is the energy change when a compound is formed from its constituent elements in their standard states. A high positive heat of formation is a key characteristic of powerful energetic materials, as this stored chemical energy is released upon detonation.

Structural Features and Molecular Engineering for Energetic Properties

The specific arrangement and type of functional groups within a molecule dictate its energetic properties. Molecular engineering allows for the fine-tuning of these properties by strategically placing groups like nitro and tetrazole rings.

The introduction of nitro groups is one of the most effective and widely used strategies for increasing the energetic performance of a compound. acs.org Nitro groups are powerful explosophores that enhance several key parameters:

Density: The presence of multiple nitro groups generally increases the crystal density of the material, a factor that is directly correlated with higher detonation velocity and pressure. researchgate.net

Heat of Detonation: As potent oxidizing agents, nitro groups improve the oxygen balance, leading to more efficient combustion and a significantly higher heat of detonation, which reflects the power output upon explosion. nih.gov

Detonation Velocity and Pressure: By increasing both density and energy release, the addition of nitro groups substantially boosts the detonation velocity (VD) and detonation pressure (P), which are primary measures of an explosive's performance. at.uaresearchgate.net

The number and position of nitro groups on an aromatic ring, such as the phenol (B47542) in the subject compound, can be tailored to optimize these properties. nih.gov

The tetrazole ring is not merely a source of nitrogen; its inherent properties play a crucial role in modulating the final detonation performance. The combination of its high positive heat of formation and the large volume of nitrogen gas produced upon decomposition directly enhances both detonation velocity and pressure. researchgate.netrsc.org

Research on various tetrazole-based energetic materials has consistently shown that the tetrazole framework leads to compounds with advanced energetic performance, often comparable to or exceeding that of traditional explosives like RDX. researchgate.netresearchgate.net The stability imparted by the aromaticity of the tetrazole ring, combined with its high energy content, makes it a superior building block for creating powerful yet potentially less sensitive explosives. chemistryviews.orgmdpi.com

Table 2: Comparison of Calculated Detonation Properties for Tetrazole-Containing Compounds

| Compound | Density (g/cm³) | Detonation Velocity (VD, m/s) | Detonation Pressure (P, GPa) |

|---|---|---|---|

| TNT | 1.65 | 6881 | 19.5 |

| RDX | 1.82 | 8795 | 34.9 |

| Dihydroxylammonium 1,2-di(1H-tetrazol-5-yl) ethane-1,2-dione | 1.83 (calculated) | 9114 | 31.8 |

This interactive table provides a comparative overview of detonation parameters. Data sourced from multiple studies for illustrative purposes. at.uarsc.orgrsc.org

Influence of Molecular Density on Energetic Performance

In the field of energetic materials, molecular density (ρ) is a critical parameter that directly correlates with detonation performance. Higher density generally leads to increased detonation velocity (D) and detonation pressure (P), as more mass is packed into a given volume, facilitating more efficient energy transfer during detonation. For tetrazole derivatives, achieving high density is a primary goal in molecular design.

The introduction of dense functional groups and the formation of efficient crystal packing through intermolecular interactions, such as hydrogen bonding and π-π stacking, are key strategies to enhance molecular density. For instance, studies on isomeric pyrazole–tetrazoles have shown that derivatives capable of forming extensive inter-hydrogen bonding interactions achieve higher packing coefficients and, consequently, superior detonation properties. rsc.org The density of many advanced nitro-tetrazole compounds ranges from 1.60 to 1.92 g/cm³, which is often comparable to or higher than traditional explosives like RDX (1.82 g/cm³). rsc.orgresearchgate.net This enhancement in density is a significant factor in their improved energetic output.

Table 1: Comparison of Density and Detonation Performance

| Compound Type | Typical Density (g/cm³) | Detonation Velocity Range (m/s) | Reference |

|---|---|---|---|

| Trinitroethyl-substituted aminotetrazoles | 1.60 - 1.85 | 7859 - 8771 | researchgate.net |

| Isomeric Pyrazole-Tetrazoles (e.g., H₂DNP-5T) | ~1.85 | ~8846 | rsc.org |

| RDX (Reference) | 1.82 | ~8750 | rsc.orgresearchgate.net |

| TNT (Reference) | 1.65 | ~6900 | researchgate.net |

Synthetic Strategies for High-Performance Nitro-Tetrazole Energetic Compounds

The molecular architecture of nitro-tetrazole compounds can be systematically modified to enhance their energetic characteristics. The core principle involves integrating moieties that contribute positively to the heat of formation, density, and oxygen balance of the molecule.

A primary strategy for boosting the performance of tetrazole-based compounds is the incorporation of various nitrogen- and oxygen-rich functional groups, often referred to as "energetic groups" or "explosophores". researchgate.netnih.govfrontiersin.org These groups serve to increase the oxygen balance, allowing the molecule to undergo more complete combustion, which releases more energy. They also typically increase the molecular density and the heat of formation.

Nitro Groups (-NO₂): The addition of nitro groups is a classic and effective method. Poly-nitro compounds, in particular, often exhibit high detonation velocities. researchgate.netresearchgate.net Converting amino groups to nitro groups can significantly improve detonation performance. nih.govfrontiersin.org

Nitramino (-NHNO₂) and Nitrimino (=NNO₂) Groups: These groups are highly effective at enhancing energetic properties and are features of powerful explosives like RDX and HMX. researchgate.net Designing molecules that incorporate nitramino functionalities is a proven approach to achieving high performance. rsc.orgrsc.org

Trinitromethyl (-C(NO₂)₃): This bulky, oxygen-rich group is known to produce highly energetic materials, though its incorporation can sometimes pose synthetic challenges. acs.org

The selection and placement of these groups are critical, as increasing the number of energetic functionalities can also increase sensitivity, making the material more dangerous to handle. researchgate.net

Table 2: Energetic Functional Groups and Their Impact

| Functional Group | Chemical Formula | Primary Contribution to Performance |

|---|---|---|

| Nitro | -NO₂ | Increases density, oxygen balance, and heat of formation. |

| Nitramino | -NHNO₂ | Significantly boosts detonation velocity and pressure. |

| Nitrato | -ONO₂ | Improves oxygen balance and energy output. |

| Azido | -N₃ | Dramatically increases heat of formation due to N=N bonds. |

Another advanced design strategy involves linking multiple tetrazole rings to create larger, more complex molecules. researchgate.net This approach can lead to compounds with exceptionally high nitrogen content, which is desirable for generating large volumes of gas upon detonation and for creating environmentally benign, nitrogen-based products.

Bridged Systems: In these designs, two or more tetrazole rings are connected by a linking group (a bridge). rsc.org The nature of the bridge—whether it's a simple methylene (B1212753) (-CH₂-), an azo (-N=N-), or another heterocyclic ring like tetrazine—can be tuned to modify the stability and energetic properties of the final compound. rsc.orgtandfonline.com Methylene-bridged compounds, for example, have been shown to yield materials with excellent performance and acceptable sensitivity. nih.govfrontiersin.org

Bis- and Di-tetrazoles: These refer to molecules containing two tetrazole units. Such compounds are a focus of research as they can offer a good balance of high energy density and lower sensitivity compared to more complex cage-like structures. researchgate.netnih.gov The direct linking of heterocyclic rings can enhance thermal stability and detonation performance.

These strategies aim to create dense, high-nitrogen frameworks that serve as platforms for further functionalization with the energetic groups mentioned previously. nih.gov

Theoretical and Computational Studies in Energetic Material Prediction and Validation

Before undertaking complex and potentially hazardous syntheses, theoretical and computational chemistry provides indispensable tools for predicting the properties of novel energetic materials. These methods allow for the virtual screening of candidate molecules, saving significant time and resources. mdpi.com

Density Functional Theory (DFT) has become a standard and powerful tool for studying the structures and energetic properties of energetic materials. researchgate.netacs.org Researchers use DFT methods, often with specific functionals like B3LYP, to perform a range of calculations: nih.govias.ac.in

Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule.

Heat of Formation (HOF): HOF is a fundamental thermodynamic property that quantifies the energy stored in a molecule. A high positive HOF is a key indicator of a high-energy material. DFT calculations can predict gas-phase HOF, which can then be used to estimate the solid-phase HOF—a more relevant value for practical applications. nih.govnih.govresearchgate.netfraunhofer.dedtic.mil

Density (ρ): The theoretical crystal density can be calculated from the optimized molecular structure and is crucial for predicting detonation performance. researchgate.netias.ac.in

Detonation Performance: Using the calculated HOF and density, key detonation parameters such as detonation velocity (D) and detonation pressure (P) can be estimated using established thermochemical codes and equations. nih.govresearchgate.net

These computational predictions provide a robust initial assessment of a molecule's potential as an energetic material. researchgate.net

Table 3: Properties Predicted by DFT for Energetic Materials

| Predicted Property | Significance | Typical DFT Method |

|---|---|---|

| Optimized Molecular Geometry | Provides the foundational structure for all other calculations. | B3LYP/6-311++G** |

| Solid-Phase Heat of Formation (HOF) | Indicates the stored chemical energy. Higher positive values are desirable. | Isodesmic Reactions, Politzer Approach |

| Theoretical Density (ρ) | Crucial input for detonation performance calculations; higher is better. | Based on optimized crystal packing. |

| Detonation Velocity (D) & Pressure (P) | Key metrics of energetic performance. | Calculated from HOF and ρ using specialized software (e.g., EXPLO5). |

The ultimate validation of any computational model lies in its ability to accurately reflect experimental reality. In the field of energetic materials, there is a strong emphasis on correlating predicted properties with measured data.

Benchmarking: For known compounds, calculated values for HOF, density, and detonation performance are compared against experimental measurements to validate the chosen theoretical approach. nih.govresearchgate.net For example, the performance of a new molecule is often computationally compared against that of well-known explosives like RDX or HMX. researchgate.netacs.org

Predictive Accuracy: Modern DFT methods, especially when corrected for solid-state effects, can predict solid-phase heats of formation with a mean absolute error that is often within an acceptable range for initial screening. nih.gov Similarly, predicted detonation velocities and pressures for new compounds frequently show good agreement with the performance of synthesized materials. rsc.orgnih.gov

Integrated Approaches: Often, a hybrid approach is used where an experimentally measured property, such as crystal density from X-ray diffraction, is combined with a computationally derived property, like the heat of formation, to calculate detonation parameters. rsc.org Software packages such as EXPLO5 or CHEETAH are frequently used for this purpose, bridging the gap between pure theory and experimental results. rsc.orgnih.govacs.org

This iterative process of prediction, synthesis, and experimental validation allows for the refinement of computational models and accelerates the discovery of new, high-performance energetic materials. rsc.org

Emerging Research Directions and Future Perspectives in Tetrazolylphenol Chemistry

Exploration of Novel Derivatives and Analogues with Tunable Properties

A significant area of ongoing research is the synthesis of novel derivatives of 4-nitro-2-(1H-1,2,3,4-tetrazol-1-yl)phenol with precisely tailored properties. By systematically modifying the molecular structure, scientists can fine-tune the electronic, optical, and biological characteristics of these compounds. A key strategy in this endeavor is the creation of "push-pull" systems, where electron-donating and electron-withdrawing groups are strategically placed on the aromatic rings to induce intramolecular charge transfer (ICT). This approach has been shown to be highly effective in modulating the photophysical and nonlinear optical (NLO) properties of tetrazole-based molecules. nih.govrsc.org

For instance, a study on 2,5-disubstituted tetrazoles, where a p-nitrophenyl group acts as the electron acceptor, demonstrated that the introduction of various donor groups leads to significant changes in their absorption and emission spectra. rsc.org As the electron-donating strength of the substituent increases, a noticeable red shift in both the absorption and emission maxima is observed, indicating a more efficient ICT process. rsc.org This tunability is crucial for the development of materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and NLO devices.

Table 1: Photophysical Properties of Push-Pull Tetrazole Derivatives

| Compound | Donor Group | Absorption Max (λabs, nm) | Emission Max (λem, nm) |

| 1a | 3-pyridyl (acceptor) | 315 | 360 |

| 1b | Phenyl | 320 | 375 |

| 1c | 2-(dibenzo[b,d]furan-4-yl) | 330 | 400 |

| 1d | 4-(N,N-diphenylamino)phenyl | 400 | 525 |

Data sourced from a study on push-pull tetrazoles and is intended for illustrative purposes. rsc.org

The synthesis of such derivatives often involves modern catalytic methods, such as copper-catalyzed aerobic C-N coupling of a nitrophenyl tetrazole with appropriately substituted aryl boronic acids. rsc.org This allows for the efficient creation of a library of compounds with diverse functionalities, paving the way for a deeper understanding of structure-property relationships and the discovery of novel materials with enhanced performance.

Advanced Characterization Methods for Elucidating Structure-Property Relationships

To fully understand and exploit the potential of this compound and its derivatives, researchers are employing a suite of advanced characterization techniques. These methods provide detailed insights into the molecular structure, electronic properties, and intermolecular interactions, which are crucial for establishing clear structure-property relationships.

Single-crystal X-ray diffraction is a powerful tool for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, these studies have revealed a non-coplanar arrangement of the tetrazole and phenyl rings. researchgate.netmdpi.com This conformational flexibility is a key determinant of the compound's crystal packing and can influence its bulk properties.

Spectroscopic techniques are also indispensable in this field. Nuclear Magnetic Resonance (NMR) spectroscopy is routinely used to confirm the chemical structure of newly synthesized derivatives, while Fourier-Transform Infrared (FTIR) spectroscopy provides information about the vibrational modes of the molecule, confirming the presence of key functional groups. For more in-depth electronic characterization, UV-visible absorption and fluorescence spectroscopy are employed to probe the electronic transitions and emissive properties of these compounds. rsc.org

In addition to experimental techniques, computational methods are increasingly being used to complement and interpret experimental data. Density Functional Theory (DFT) calculations, for example, can provide valuable insights into the ground and excited-state geometries, electronic structures, and molecular orbitals of tetrazolylphenol derivatives. nih.govrsc.org By correlating these theoretical predictions with experimental observations, a more comprehensive understanding of the factors governing the properties of these molecules can be achieved.

Computational Modeling and Predictive Design for Tailored Functional Materials

Computational modeling has emerged as a powerful tool for the predictive design of novel materials based on the tetrazolylphenol scaffold. By leveraging the principles of quantum mechanics and molecular modeling, researchers can now simulate the properties of yet-to-be-synthesized compounds, thereby guiding experimental efforts towards the most promising candidates. This in silico approach significantly accelerates the discovery and development of new functional materials with tailored properties. rsc.orgnih.gov

One area where computational modeling has shown particular promise is in the field of high-energy materials. The tetrazole ring is a key component in many energetic compounds due to its high nitrogen content and large positive enthalpy of formation. rsc.org DFT calculations are being used to predict the energetic properties, such as the heat of formation and detonation velocity, of novel tetrazole derivatives. rsc.orgnjtech.edu.cn These studies have shown that the introduction of nitro groups onto the azole rings can significantly increase the heat of formation and density of these compounds, both of which are desirable characteristics for high-energy materials. rsc.org

Furthermore, computational methods are being employed to design materials with specific optoelectronic properties. For example, Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the absorption and emission spectra of push-pull tetrazole derivatives. rsc.org This allows for the virtual screening of a large number of potential structures to identify those with the desired photophysical characteristics for applications in OLEDs or as NLO materials. The ability to predict these properties with a high degree of accuracy is a game-changer for the rational design of new functional organic materials. nih.gov

Interdisciplinary Applications beyond Traditional Fields (e.g., sensing, catalysis)

The unique properties of this compound and its derivatives are leading to their exploration in a variety of interdisciplinary fields beyond their traditional applications in medicinal and materials chemistry. Two particularly promising areas are chemical sensing and catalysis.

In the realm of chemical sensing, the ability of the tetrazolylphenol scaffold to interact with specific analytes is being harnessed to develop novel chemosensors. For example, tetrazole derivatives have been designed as fluorescent "turn-on" sensors for metal ions such as Al(III) and Zn(II). rsc.orgresearchgate.net The binding of the metal ion to the sensor molecule can lead to a significant enhancement of its fluorescence, providing a clear and detectable signal. Furthermore, the presence of the nitro group can be exploited for the development of colorimetric anion sensors. The interaction of anions with these sensors can induce a color change that is visible to the naked eye, offering a simple and rapid method for anion detection. nih.gov

In catalysis, tetrazolylphenol derivatives can act as versatile ligands for the formation of metal complexes with interesting catalytic activities. The nitrogen atoms of the tetrazole ring and the oxygen atom of the phenol (B47542) group can coordinate with metal ions, creating a stable complex that can catalyze a variety of organic transformations. researchgate.net For instance, cobalt and nickel complexes based on a bifunctional tetrazole-carboxylate ligand have been shown to be effective catalysts for the oxidation of 2,6-di-tert-butylphenol. researchgate.net The catalytic activity of these complexes is influenced by the nature of the metal ion and the coordination environment provided by the ligand. The development of new tetrazolylphenol-based ligands offers the potential to create highly efficient and selective catalysts for a wide range of chemical reactions. rsc.orgmdpi.com

Q & A

Q. What are the common synthetic routes for 4-nitro-2-(1H-1,2,3,4-tetrazol-1-yl)phenol?

The synthesis typically involves cycloaddition reactions or coupling strategies. Key methods include:

- Cycloaddition of sodium azide with nitriles : Reacting nitriles with sodium azide in the presence of zinc salts under aqueous conditions (70–80°C), yielding tetrazole rings .

- Coupling reactions : Using chlorobenzyl derivatives in PEG-400 solvent with Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C, achieving yields up to 85% .

- Stepwise functionalization : Introducing nitro and tetrazole groups sequentially to a phenol backbone, optimizing reaction times and stoichiometry to avoid byproducts .

Table 1: Comparison of Synthesis Methods

| Method | Starting Materials | Catalysts/Conditions | Yield | Reference |

|---|---|---|---|---|

| Cycloaddition | Sodium azide, nitriles | Zn salts, aqueous, 80°C | 75% | |

| Chlorobenzyl coupling | Chlorobenzyl chloride | Bleaching Earth Clay, PEG-400 | 85% |

Q. How is the molecular structure of this compound characterized?

- X-ray crystallography : Resolves bond lengths, angles, and hydrogen-bonding networks. For example, intramolecular hydrogen bonds between nitro groups and phenolic -OH stabilize the planar structure .

- Spectroscopy :

- IR : Peaks at 1520 cm⁻¹ (C=N stretch) and 1340 cm⁻¹ (NO₂ symmetric stretch) confirm functional groups .

- ¹H/¹³C NMR : Aromatic protons appear at δ 7.8–8.2 ppm; tetrazole protons resonate at δ 9.1–9.3 ppm .

Q. What are the recommended storage conditions for this compound?

Store at 2–8°C in airtight, light-protected containers to prevent degradation. Tetrazole derivatives are hygroscopic and sensitive to prolonged exposure to moisture .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

- Catalyst screening : Zinc salts (e.g., ZnCl₂) improve cycloaddition efficiency by lowering activation energy .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility, while PEG-400 reduces side reactions in coupling steps .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) and improves purity by 10–15% .

Q. What computational methods are used to predict molecular interactions?

- Density Functional Theory (DFT) : B3LYP/6-311++G(2d,2p) calculations model hydrogen bonding and tautomeric equilibria. For example, intramolecular O-H···N interactions stabilize the nitro-tetrazole conformation .

- Molecular docking : Predicts binding affinities to biological targets (e.g., enzymes), leveraging tetrazole’s role as a carboxylate bioisostere .

Q. How do structural modifications influence biological activity?

- Nitro group positioning : Para-nitro groups enhance electron-withdrawing effects, increasing antibacterial potency compared to ortho-substituted analogs .

- Tetrazole ring substitution : 1H-tetrazol-1-yl derivatives show higher metabolic stability than 2H-tetrazol-5-yl isomers due to reduced ring strain .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported synthesis yields?

Conflicting yields (e.g., 75% vs. 85%) arise from variables like:

- Catalyst purity : Impure Zn salts reduce cycloaddition efficiency .

- Reaction monitoring : Incomplete conversion in coupling steps (TLC vs. HPLC validation) . Recommendation : Replicate conditions with strict stoichiometric control and characterize intermediates via LC-MS.

Methodological Tables

Q. Table 2: Key Spectroscopic Signatures

| Technique | Functional Group | Signature | Reference |

|---|---|---|---|

| IR Spectroscopy | Tetrazole (C=N) | 1520–1550 cm⁻¹ | |

| Nitro (NO₂) | 1340 cm⁻¹ (symmetric stretch) | ||

| ¹H NMR | Aromatic protons | δ 7.8–8.2 ppm (multiplet) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.